molecular formula C18H16O6 B5036264 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate

Cat. No. B5036264
M. Wt: 328.3 g/mol
InChI Key: DVJQBLZJHHZVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate has also been shown to have antioxidant activity. It was found to scavenge free radicals and protect against oxidative stress in vitro. Furthermore, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for human use.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate. One area of interest is its potential use as a treatment for inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its antioxidant properties may make it a promising compound for the prevention and treatment of oxidative stress-related diseases. Further research is needed to explore its potential in this area. Finally, its mechanism of action needs to be further elucidated to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate involves several steps. The starting material is 2-hydroxyphenylacetic acid, which is converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ol in the presence of a base to give the desired product.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate has been studied for its potential use as an anti-inflammatory agent. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that it may have therapeutic potential for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-hydroxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c19-14(13-6-7-15-16(10-13)23-9-8-22-15)11-24-18(21)17(20)12-4-2-1-3-5-12/h1-7,10,17,20H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJQBLZJHHZVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate

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